molecular formula C13H8F2N2O3 B5737071 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide

2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No.: B5737071
M. Wt: 278.21 g/mol
InChI Key: MAVFYCZCIAYAKM-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-fluoro-5-nitrophenyl)benzamide is a fluorinated benzamide derivative characterized by two fluorine substituents (at the ortho positions of both benzamide and aniline rings) and a nitro group at the para position of the aniline ring. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, as exemplified by the reaction of 2-fluoro-5-nitroaniline with fluorinated benzoyl chlorides, achieving an 86% yield . Its structure is confirmed by $ ^1 \text{H} $ NMR ($ \delta $ 10.30 ppm for the amide proton), IR (1657 cm$ ^{-1} $ for C=O stretch), and mass spectrometry (m/z 290 for $ \text{M}^+ $) . The nitro and fluorine groups contribute to its electron-deficient aromatic system, influencing its reactivity and biological interactions.

Properties

IUPAC Name

2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-10-4-2-1-3-9(10)13(18)16-12-7-8(17(19)20)5-6-11(12)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVFYCZCIAYAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the reaction of 2-fluoro-5-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-fluoro-5-nitroaniline attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-(2-fluoro-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Reduction: The major product is 2-fluoro-N-(2-fluoro-5-aminophenyl)benzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development
The compound serves as a valuable scaffold in the development of new therapeutic agents. Its ability to interact with specific protein targets makes it a candidate for drug discovery programs aimed at treating diseases such as cancer and metabolic disorders. Notably, it has been investigated for its role in inhibiting the WDR5-MLL interaction, which is crucial in various cancers .

Biological Activity
Research indicates that the nitro group at the C-5 position enhances binding affinity to target proteins, making it suitable for further optimization in drug development. The compound has demonstrated potential as an antagonist in protein interactions, which is vital for therapeutic strategies aimed at disrupting pathological processes in diseases.

Materials Science

Organic Semiconductors
The unique electronic properties of 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide make it a candidate for use in organic semiconductors. These materials are essential for developing flexible electronics and advanced display technologies due to their lightweight and adaptable nature.

Fluorinated Polymers
The compound's fluorine content contributes to its stability and performance in various polymer applications. Fluorinated polymers are known for their resistance to heat and chemical degradation, making them suitable for high-performance materials used in harsh environments.

Chemical Reactivity

Chemical Transformations
The compound can undergo several chemical reactions, including reduction, substitution, and oxidation. For instance, the nitro group can be reduced to an amino group using reducing agents, which can further modify its biological activity. Additionally, the fluorine atoms can participate in nucleophilic aromatic substitution reactions, allowing for the synthesis of diverse derivatives with tailored properties.

Case Studies

  • Inhibition of WDR5-MLL Interaction : Studies have shown that this compound effectively inhibits the interaction between WDR5 and MLL proteins, which is critical in certain leukemias. This inhibition was quantified using fluorescence polarization assays that measured binding affinities .
  • Antiparasitic Activity : The compound has been explored as a potential treatment against kinetoplastid parasites such as Trypanosoma brucei. It disrupts kDNA function by displacing essential proteins from their DNA binding sites, leading to parasite death .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and influence its binding affinity to target proteins. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Fluorine substituents generally improve synthetic efficiency compared to chlorine. For example, the target compound achieves an 86% yield , while chloro analogs (e.g., compound 4) yield only 57% .
  • Microwave-assisted methods (e.g., ) enable catalyst-free syntheses, though yields are method-dependent.

Reactivity and Functionalization

Cyclization Tendencies
  • Target Compound : Undergoes cyclization via N-deprotonation–O-SNAr mechanisms to form 2-pyridyl-5-nitrobenzo[d]oxazole (42) under basic conditions . This reactivity is attributed to the ortho-fluoro group activating the aromatic ring for intramolecular attack.
  • Chloro Analog (4) : Lacks reports of similar cyclization, suggesting fluorine’s unique role in facilitating SNAr pathways .

Key Observations :

  • Fluorinated benzamides with heterocyclic substituents (e.g., pyridyl groups in ) show enhanced kinase inhibition, suggesting that electronic and steric effects from substituents modulate target binding.
  • The nitro group in the target compound may limit bioavailability due to its electron-withdrawing nature, whereas sulfonyl or hydroxy groups (e.g., ) improve solubility and reduce toxicity.

Spectroscopic and Analytical Profiles

Compound Name $ ^1 \text{H} $ NMR Key Signals IR (C=O Stretch, cm$ ^{-1} $) MS (m/z) Reference
2-Fluoro-N-(2-fluoro-5-nitrophenyl)benzamide δ 10.30 (s, 1H, NH), 8.66 (dd, J = 6.6, 2.9 Hz) 1657 290
3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (13) δ 10.30 (s, 1H, NH), 8.14 (ddd, J = 9.1, 4.1 Hz) 1657 N/A
5-Amino-N-ethyl-2-fluorobenzamide δ 12.3 (s, 1H, NH), 6.8–7.5 (aromatic) 1680 196

Key Observations :

  • The amide proton ($ \delta $ ~10.30 ppm) is conserved across fluorinated benzamides, while aromatic signals vary with substituent positions .
  • Chloro analogs exhibit similar C=O stretches but differ in fragmentation patterns during mass spectrometry.

Biological Activity

2-Fluoro-N-(2-fluoro-5-nitrophenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various research findings and case studies.

Synthesis

The synthesis of this compound typically involves a nucleophilic acyl substitution reaction. The process can be achieved through several methods:

  • Direct Reaction :
    • Reactants : 2-fluoro-5-nitroaniline and 2-fluorobenzoyl chloride.
    • Conditions : A base such as triethylamine or pyridine in dichloromethane or tetrahydrofuran.
    • Mechanism : The amine group attacks the electrophilic carbonyl carbon, forming the amide bond.
  • Two-Step Synthesis :
    • Step 1 : Synthesis of 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzoic acid using coupling reagents (e.g., EDC and HOBt).
    • Step 2 : Amidation using HATU and DIPEA to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds with similar structures demonstrated effective inhibition against multiple strains of bacteria and fungi, highlighting their potential as antimicrobial agents .

Anticancer Properties

The compound's structural analogs have been investigated for anticancer activity. For instance, a series of pyridazinone derivatives showed promising results against cancer cell lines, with growth inhibition percentages ranging from 62.21% to 100.14% across different types of cancer cells. The mechanisms involved included cell cycle arrest and modulation of apoptotic pathways .

CompoundCancer TypeGI%IC50 (µM)
10lNSCLC90.86%1.66
17aMelanoma100.14%0.50

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase in Plasmodium falciparum, indicating a potential target for antimalarial activity .
  • Cell Cycle Modulation : Compounds have been noted to induce G0–G1 phase arrest in cancer cell lines, suggesting their role in regulating cell proliferation through apoptosis-related gene expression changes .

Case Studies

Several studies have focused on the biological implications of amide-based compounds similar to this compound:

  • Antiplasmodial Activity : Compounds were evaluated for their effectiveness against Plasmodium falciparum, showing sub-micromolar IC50 values and favorable selectivity indices, indicating their potential as antimalarial drugs .
  • Cytotoxicity Assessments : The cytotoxic effects were assessed using L-6 cells, with selectivity indices calculated to determine the therapeutic window of these compounds. For instance, some derivatives exhibited high selectivity with low cytotoxicity levels, making them suitable candidates for further development .

Q & A

What are the common synthetic routes for preparing 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide, and what intermediates are involved?

Level: Basic
Answer:
The compound is typically synthesized via a two-step sequence starting from 2-fluoro-5-nitroaniline. In the first step, this precursor reacts with a benzoyl chloride derivative (e.g., 2-chlorobenzoyl chloride) to form a halogenated intermediate, such as 2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide. The second step involves nucleophilic displacement of the fluorine atom using secondary amines or other nucleophiles under controlled conditions . Key intermediates include halogenated benzamides and nitro-substituted anilines, which are critical for introducing functional diversity.

How do reaction conditions (solvent, temperature, catalyst) influence the yield and purity of this compound?

Level: Advanced
Answer:
Reaction optimization is crucial for achieving high yields. For example:

  • Solvent choice : Dichloromethane or benzene is often used for acylation reactions, while polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement .
  • Temperature : Elevated temperatures (50–80°C) improve reaction rates but may increase side reactions. For example, thionyl chloride-mediated reactions at 50°C achieve higher selectivity compared to room-temperature conditions .
  • Catalysts : Lewis acids (e.g., AlCl₃) or base catalysts (e.g., triethylamine) are used to stabilize intermediates during acylation.

Table 1: Comparison of Reaction Conditions and Yields

Reagent SystemSolventTemperatureYield (%)
Thionyl ChlorideBenzeneReflux78
Oxalyl ChlorideDCM50°C85
SOCl₂ with DMFDCM0–20°C65

What spectroscopic methods are most effective for characterizing this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Critical for confirming substitution patterns. For example, the aromatic proton adjacent to the nitro group typically shows deshielding (δ 8.0–8.5 ppm), while fluorine substituents cause splitting patterns in adjacent protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: 332.1017 g/mol) and fragmentation pathways, such as cleavage of the amide bond .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

How do fluorine and nitro substituents affect electronic properties and reactivity?

Level: Advanced
Answer:

  • Electron-Withdrawing Effects : The nitro group (-NO₂) strongly deactivates the aromatic ring, directing electrophilic substitutions to meta positions. Fluorine, being moderately electronegative, enhances stability and influences hydrogen bonding in biological systems .
  • Reactivity in Displacement Reactions : Fluorine at the ortho position is more susceptible to nucleophilic substitution due to steric and electronic effects, as seen in displacement reactions with secondary amines .

What potential applications exist in medicinal chemistry, based on structural analogs?

Level: Basic
Answer:
While direct studies on this compound are limited, analogs with fluoro-nitrobenzamide scaffolds show promise:

  • Kinase Inhibition : Derivatives like CCG258205 (a benzamide-based kinase inhibitor) exhibit sub-micromolar IC₅₀ values in G protein-coupled receptor kinase assays .
  • Antimicrobial Activity : Nitro groups enhance redox cycling, which is exploited in targeting bacterial enzymes .

What purification strategies address challenges posed by nitro/fluoro substituents?

Level: Advanced
Answer:

  • Chromatography : Reverse-phase HPLC (C18 columns) effectively separates polar byproducts.
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences caused by nitro groups.
  • Green Chemistry Approaches : Solvent-free microwave-assisted methods reduce side products, improving purity (>95%) without column chromatography .

How do fluorinating agents impact synthesis efficiency?

Level: Advanced
Answer:

  • Thionyl Chloride (SOCl₂) : High efficiency but generates HCl gas, requiring controlled conditions.
  • Oxalyl Chloride : Milder, with fewer side reactions, but requires DMF as a catalyst .
  • DAST (Diethylaminosulfur Trifluoride) : Used for late-stage fluorination but is moisture-sensitive.

Trade-offs : SOCl₂ offers higher yields (85%) but lower selectivity compared to oxalyl chloride (72% yield, higher purity) .

How to design in vitro assays for biological activity evaluation?

Level: Advanced
Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC₅₀ values against targets like GRK2 .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS analysis to determine half-life .

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